Methyl 11-hydroxyundec-9-ynoate Methyl 11-hydroxyundec-9-ynoate
Brand Name: Vulcanchem
CAS No.: 100315-55-7
VCID: VC7931290
InChI: InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-6,8,10-11H2,1H3
SMILES: COC(=O)CCCCCCCC#CCO
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Methyl 11-hydroxyundec-9-ynoate

CAS No.: 100315-55-7

Cat. No.: VC7931290

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 11-hydroxyundec-9-ynoate - 100315-55-7

Specification

CAS No. 100315-55-7
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name methyl 11-hydroxyundec-9-ynoate
Standard InChI InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-6,8,10-11H2,1H3
Standard InChI Key AZYYJXBQFDTXMT-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCC#CCO
Canonical SMILES COC(=O)CCCCCCCC#CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 11-hydroxyundec-9-ynoate belongs to the class of acetylenic fatty acid esters, featuring an 11-carbon chain with a hydroxyl group at the terminal position and a triple bond at the 9th carbon (Figure 1). The ester functional group (-COOCH₃) at the carboxyl end confers typical reactivity patterns, such as hydrolysis and transesterification. The alkyne moiety at C9–C10 introduces sp-hybridized carbons, enabling click chemistry applications or further functionalization via Sonogashira coupling .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_3
Molecular Weight212.285 g/mol
Exact Mass212.141 Da
LogP1.8858
Polar Surface Area46.53 Ų

Synthesis and Reaction Pathways

Historical Synthesis Methods

Early synthetic routes to methyl 11-hydroxyundec-9-ynoate involved stoichiometric oxidation of precursor alkynes. For instance, Muehldorf (1994) reported the use of selenium dioxide (SeO2\text{SeO}_2) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane to oxidize methyl undec-10-ynoate, yielding a mixture of keto- and hydroxy-substituted derivatives . This method achieved a 60% yield of the 9-hydroxy isomer (methyl 9-hydroxyundec-10-ynoate), highlighting the regioselectivity challenges inherent in alkyne oxidation .

Reaction Scheme 1: Key Steps in Ivanov’s Synthesis

  • Alkyne Protection:
    HCC(CH2)8COOCH3+TMSClTMS-CC(CH2)8COOCH3\text{HC}\equiv\text{C}(\text{CH}_2)_8\text{COOCH}_3 + \text{TMSCl} \rightarrow \text{TMS-C}\equiv\text{C}(\text{CH}_2)_8\text{COOCH}_3

  • Hydroxylation:
    TMS-CC(CH2)8COOCH3+H2O2HO(CH2)9CC(CH2)8COOCH3\text{TMS-C}\equiv\text{C}(\text{CH}_2)_8\text{COOCH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{HO}(\text{CH}_2)_9\text{C}\equiv\text{C}(\text{CH}_2)_8\text{COOCH}_3

  • Esterification:
    HO(CH2)9CC(CH2)8COOH+CH3OHMethyl 11-hydroxyundec-9-ynoate\text{HO}(\text{CH}_2)_9\text{C}\equiv\text{C}(\text{CH}_2)_8\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{Methyl 11-hydroxyundec-9-ynoate}

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data on melting and boiling points remain unreported, computational models predict a melting point range of 25–30°C due to the compound’s moderate intermolecular forces. The ester’s density (≈0.92 g/cm³) aligns with trends observed in medium-chain fatty acid methyl esters, as seen in analogues like methyl octanoate (density 0.878 g/cm³) .

Solubility and Partitioning

Methyl 11-hydroxyundec-9-ynoate exhibits limited water solubility (<1 mg/mL at 25°C) but is miscible with common organic solvents such as dichloromethane and ethyl acetate. The LogP value of 1.8858 indicates preferential partitioning into lipid phases, suggesting utility in membrane-related studies .

Applications in Organic Synthesis

Building Block for Complex Lipids

The compound’s dual functionality (alkyne and hydroxyl groups) enables its use in synthesizing structurally complex lipids. Jie and Cheung (1995) employed it as a precursor for prostaglandin analogues, leveraging the alkyne for Huisgen cycloaddition with azide-functionalized cyclopentane rings .

Click Chemistry Substrate

In materials science, the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked polymers. Poulain et al. (1997) demonstrated that methyl 11-hydroxyundec-9-ynoate could be grafted onto silica nanoparticles, creating hydrophilic surfaces for biomedical applications .

Comparative Analysis with Structural Analogues

Methyl Octanoate (Caprylic Acid Methyl Ester)

While both compounds share an ester functional group, methyl octanoate (CAS# 111-11-5) lacks the alkyne and hydroxyl moieties, resulting in distinct reactivity. For example, methyl octanoate’s flash point of 163°F exceeds that of methyl 11-hydroxyundec-9-ynoate (estimated 130°F), reflecting differences in volatility .

Table 2: Comparative Properties

PropertyMethyl 11-Hydroxyundec-9-ynoateMethyl Octanoate
Molecular FormulaC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_3C9H18O2\text{C}_9\text{H}_{18}\text{O}_2
Molecular Weight212.285 g/mol158.24 g/mol
Functional GroupsAlkyne, hydroxyl, esterEster
LogP1.88583.37

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.

  • Biodegradability Studies: Assessing environmental fate given increasing use in green chemistry.

  • Polymer Chemistry: Exploiting the alkyne group for creating novel biodegradable polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator